(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound characterized by a chiral center, with the molecular formula and a molecular weight of approximately 249.54 g/mol. The compound features a phenyl ring substituted with bromine and chlorine atoms, linked to an ethane-1,2-diamine moiety. This unique structure imparts distinctive chemical properties and potential biological activities, making it a compound of interest in various fields of research and application .
The biological activity of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is influenced by its structural features. The presence of halogen substituents enhances its binding affinity to biological targets such as enzymes or receptors. This compound has shown potential as a modulator of various biological pathways, which could be beneficial in pharmacological applications .
The synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves several key steps:
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine has various applications:
Studies have indicated that (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine interacts with specific molecular targets through mechanisms involving hydrogen bonding and hydrophobic interactions. The presence of halogen substituents enhances these interactions, potentially leading to increased specificity and efficacy in biological systems .
Several compounds share structural similarities with (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine | C8H10BrClN2 | Different stereochemistry affecting reactivity |
| (1S)-1-(3-Bromo-4-chlorophenyl)ethane-1,2-diamine | C8H10BrClN2 | Variation in halogen positioning |
| 4-Bromoaniline | C6H6BrN | Simpler structure without the ethane diamine moiety |
| Ethylenediamine | C2H8N2 | Basic diamine structure without aromatic substitution |
The uniqueness of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine lies in its specific combination of halogenated phenyl groups and the ethane diamine moiety. This structural arrangement not only influences its chemical reactivity but also enhances its potential biological activity compared to structurally similar compounds that may lack these features .